クエン酸塩

概要

説明

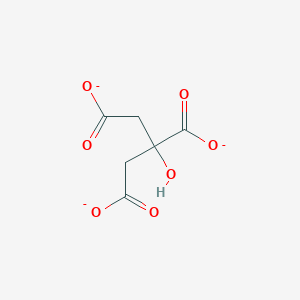

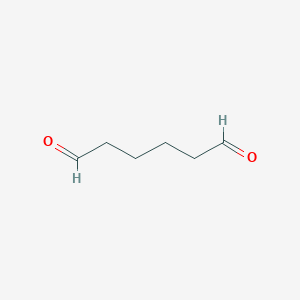

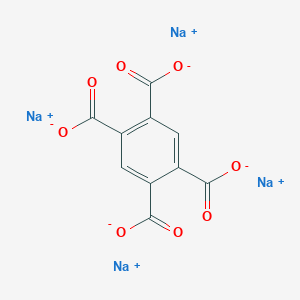

Citrate(3-) is a tricarboxylic acid trianion, obtained by deprotonation of the three carboxy groups of citric acid. It has a role as a fundamental metabolite. It is a citrate anion and a tricarboxylic acid trianion. It is a conjugate base of a citrate(2-). It is a conjugate acid of a citrate(4-).

Lithium Citrate is the citrate salt of lithium, a monovalent cation with antimanic activity. Although the exact mechanism is unclear, lithium might exert its mood-stabilizing effect via reduction of catecholamine concentration mediated through transneuronal membrane transport of sodium ion by sodium-potassium-stimulated adenosine triphosphatase (Na-K-ATPase). Alternatively, lithium may decrease cyclic adenosine monophosphate (cAMP) concentrations, which would desensitize hormonal-sensitive adenylyl cyclase receptors. Furthermore, lithium, in recommended dosage, blocks the activity of inositol-1-phosphatase, thereby resulting in the subsequent decrease of postsynaptic second messengers, diacylglycerol and inositol triphosphate, that contribute to chronic cell stimulation by altering electrical activity in the neuron.

Citrate is a salt or ester of citric acid.

Lithium Citrate can cause developmental toxicity according to state or federal government labeling requirements.

A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.

科学的研究の応用

食品産業における用途

クエン酸イオン: は、そのユニークな特性により、食品添加物として食品業界で広く使用されています。これらは、さまざまな食品製品において保存料、風味増強剤、安定剤として機能します。 クエン酸塩は、食品や飲料の酸性度を調整し、風味を高め、有効成分の安定性を維持するのに役立ちます .

製薬業界

製薬分野では、クエン酸イオンは緩衝剤、抗凝固剤、キレート剤として役立ちます。これらは、医薬品製品の安定性と有効性を確保する上で不可欠です。 クエン酸塩は、特定の薬物のバイオアベイラビリティを改善し、より効果的にします .

生体医用分野

クエン酸塩ベースの生体材料: は、生体適合性と生分解性を評価されています。それらは薬物送達システム、組織工学、および医療画像における造影剤として使用されます。 クエン酸塩は、生物系と相互作用して悪影響を引き起こすことなく、新しい生体医用分野の開発のためのプラットフォームを提供します .

工業的結晶化

クエン酸塩の結晶化は、工業用アプリケーションに高純度のクエン酸塩結晶を製造するために重要です。これらの結晶は、食品添加物、医薬品、日用品化学品に使用されます。 結晶化プロセスは、クエン酸塩製品の最終用途にとって不可欠な、目的の純度、粒径、および粒形状を実現するために最適化されています .

分析化学

クエン酸イオンは、他の物質の測定のために分析化学で使用されます。 たとえば、それらは、炭酸飲料中のリン酸塩などの化合物を迅速に測定するためのイオンクロマトグラフィー法に含まれており、品質管理と研究における役割を示しています .

エネルギー貯蔵

エネルギー貯蔵の分野では、クエン酸塩はバッテリーの電解質添加剤として調査されています。これらは、電極析出を安定させ、望ましくない化学反応を抑制することにより、バッテリーの性能を向上させることができます。 このアプリケーションは、より効率的で耐久性のあるエネルギー貯蔵システムを開発するために特に関連しています .

将来の方向性

There is ongoing research into the role of citrate in various biological processes and its potential applications. For instance, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market . Future research directions should focus on controlling the crystallization process more precisely and optimizing the crystallization conditions to obtain better application in industrial practice .

作用機序

Target of Action

Citrate primarily targets the Solute Carrier Family 13 Member 5 (SLC13A5) . SLC13A5 is a sodium-coupled citrate co-transporter that mediates the entry of extracellular citrate into the cytosol . Inhibition of SLC13A5 has been proposed as a target for reducing the progression of kidney disease . Citrate also directly inhibits the main regulators of glycolysis, phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2) .

Mode of Action

Citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade . Citrate also neutralizes acid in the stomach and urine, raising the pH .

Biochemical Pathways

Citrate is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . The principal competing pathway in wild-type Escherichia coli for acetyl-CoA is mediated by citrate synthase (coded by gltA), which directs over 60% of the acetyl-CoA into the tricarboxylic acid cycle .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of citrate are crucial aspects of its bioavailability . .

Result of Action

Citrate plays a central role in cancer cells’ metabolism and regulation . Derived from mitochondrial synthesis and/or carboxylation of α-ketoglutarate, it is cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate . The rapid turnover of these molecules in proliferative cancer cells maintains a low level of citrate, precluding its retro-inhibition on glycolytic enzymes .

Action Environment

Environmental factors such as the plant source:sink ratio, mineral fertilization, water supply, and temperature are the agro-environmental factors that have the most impact on fruit acidity . .

生化学分析

Biochemical Properties

Citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, bacteria that can grow on citrate medium produce an enzyme, citrate-permease, capable of converting citrate to pyruvate . Pyruvate can then enter the organism’s metabolic cycle for the production of energy .

Cellular Effects

Citrate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the methods for quantifying citrate concentration in cells can enable the study of the molecular mechanisms of citrate-related biological processes and diseases .

Molecular Mechanism

Citrate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when bacteria metabolize citrate, the ammonium salts are broken down to ammonia, which increases alkalinity .

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155037 | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-44-3 | |

| Record name | Citrate(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tripotassium citrate can be used as a substitute for sodium bicarbonate and potassium chloride in oral rehydration solutions for treating diarrhea and acidosis. Studies have shown its effectiveness in correcting dehydration and acidosis, particularly in children. [] This formulation also benefits patients with hypokalemia by improving serum potassium levels without causing hyperkalemia. []

A: Citrate anions in solution readily adsorb onto the hydrated aluminum oxide surface formed on aluminum electrodes. [] This adsorption, being competitive and reversible, influences the dissolution kinetics of aluminum. [] The presence of citrate ions, along with fluoride ions, can shift the dissolution process from surface-controlled to a mixed (transport- and surface-controlled) mechanism. [] This characteristic proves valuable in electrochemical studies, allowing researchers to discern between transport-controlled and surface-controlled processes on the aluminum electrode surface. []

A: Studies on potato starch show that esterification with citric acid, followed by acid hydrolysis, leads to the formation of starch citrate hydrolysates with modified properties. [] The degree of substitution with citrate increases with the temperature used during esterification. [] Conversely, higher esterification temperatures result in lower water absorption and solubility of the starch esters. [] This modification technique allows for tailoring starch's functional properties for specific applications.

A: Citrate, with its three carboxyl groups, plays a crucial role in energy metabolism. As a key component of the citric acid cycle, it is involved in the oxidation of acetyl-CoA, ultimately leading to ATP production. [] Citrate's structure also allows it to act as a chelating agent, binding to metal ions like calcium. This property is essential in preventing the formation of kidney stones by inhibiting calcium oxalate crystallization. []

A: In mammalian cells, citrate transport is crucial for various metabolic processes. Studies on guinea pig hearts revealed a citrate transporting system in heart mitochondria, albeit with lower activity than in liver mitochondria. [] This system facilitates the exchange of citrate with other metabolites like L-malate and phosphoenolpyruvate, impacting energy metabolism in the heart. []

A: Research indicates that the timing of citrate addition during the synthesis of zinc oxide nanostructures significantly influences the final morphology. When citrates are added before the formation of the Zn(OH)2 precursor, well-dispersed ZnO plates with highly exposed (001) facets are formed. [] Conversely, adding citrates after Zn(OH)2 precursor formation leads to ZnO nanoparticles. [] This suggests that the interaction of citrates with the precursor plays a vital role in directing the growth of ZnO plates with specific facet exposure, which is crucial for applications like photocatalysis. []

A: Research suggests that incorporating citrate into drug delivery systems, like calcium carbonate nanoparticles carrying citrate, shows promise in treating metabolic acidosis. [] These nanoparticles, with their small size (50-80 nm) and negative surface charge, exhibit low cytotoxicity and demonstrate effective cellular uptake in acidic environments. [] While they do not directly alkalinize the cellular environment or elevate bicarbonate levels, they exhibit antioxidant properties and protect against acidosis-induced cell death. [] This approach offers a potential alternative to traditional treatments, warranting further investigation into their systemic effects. []

A: Citrate synthase, a key enzyme in the citric acid cycle, utilizes acetyl-CoA and oxaloacetate to form citrate. Interestingly, research on sea anemones revealed that citrate synthase from these osmoconformers exhibits allosteric kinetics, unlike those from osmoregulators, which show hyperbolic kinetics. [] This difference suggests an adaptation strategy for maintaining metabolic function in fluctuating salinity environments, highlighting the diverse regulatory mechanisms of citrate synthase across different species. []

A: Yes, using solid dispersion techniques with citrate as a carrier can enhance the dissolution rate of poorly soluble drugs like Mosapride Citrate. [] Studies show that a solid dispersion of Mosapride Citrate with providone K30 as the carrier significantly improves its dissolution rate. [] At a ratio of 2:1 or higher (providone K30:Mosapride Citrate), near-complete drug dissolution is achieved within 5 minutes. [] This approach addresses the challenge of poor drug solubility, potentially improving its bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)